![molecular formula C20H21ClN2O3 B2636689 N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide CAS No. 1008461-20-8](/img/structure/B2636689.png)
N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecule is part of the isoindolinone family, which are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . The isoindolinone core is composed of a γ-lactam fused with a benzene ring and can be either unsubstituted, or mono- or di-substituted in the 3-position .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Research indicates that derivatives of N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide have demonstrated promising antibacterial and antifungal activities. Specifically, certain derivatives have shown significant activity against pathogenic microorganisms, including various bacterial and fungal strains (Debnath & Ganguly, 2015).
Antimalarial Activity
There has been research on related structures that have exhibited potent antimalarial properties. One study discussed the synthesis and quantitative structure-activity relationships of compounds structurally similar to this compound, highlighting their effectiveness against resistant strains of parasites and their potential for long-term protection against infection when taken orally (Werbel et al., 1986).
Anti-inflammatory Properties
Studies have shown that certain derivatives of this compound have substantial anti-inflammatory effects. These derivatives were synthesized and evaluated using both in vitro and in vivo models, showing promising results in reducing inflammation. These findings were further supported by molecular docking studies to assess the compounds' binding affinity towards relevant biological targets (Nikalje et al., 2015).
Anticonvulsant Effects
Some derivatives of this compound have been evaluated for their anticonvulsant activities. The compounds were synthesized and tested using various models, with some derivatives showing significant efficacy in preventing seizures. These results were complemented by in silico studies, including molecular docking, to understand the interaction of these compounds with biological receptors (Nath et al., 2021).
Anticancer Potential
Certain derivatives of this compound have been explored for their potential as anticancer agents. For instance, research has been conducted on derivatives synthesized for their anticancer activity against specific human cancer cell lines. These studies involve the detailed structural elucidation of the compounds and their subsequent evaluation in in vitro models to determine their efficacy in inhibiting cancer cell growth (Evren et al., 2019).
Wirkmechanismus
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some indole derivatives may inhibit the activity of certain enzymes, while others may interact with cell receptors or DNA
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . .
Result of Action
The result of a compound’s action can be observed at the molecular, cellular, and physiological levels. For indole derivatives, these effects can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and survival
Eigenschaften
IUPAC Name |
N-[5-chloro-2-oxo-1-[(4-propan-2-yloxyphenyl)methyl]-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-12(2)26-16-7-4-14(5-8-16)11-23-18-9-6-15(21)10-17(18)19(20(23)25)22-13(3)24/h4-10,12,19H,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVXFVPXWZZBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
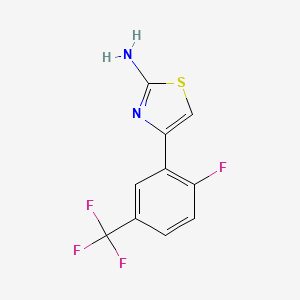
![(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2636607.png)
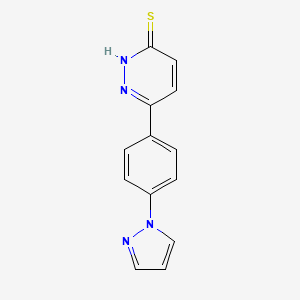
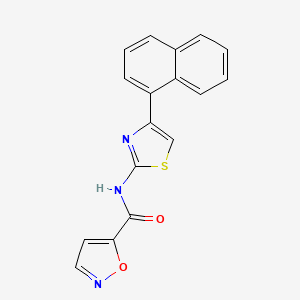
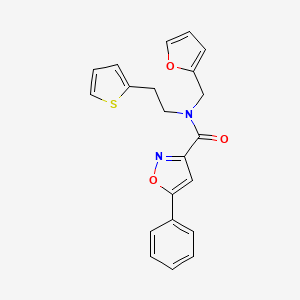
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2636614.png)
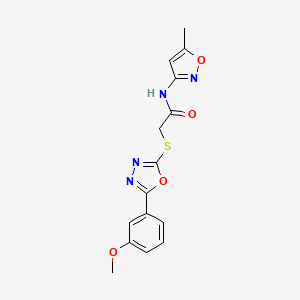

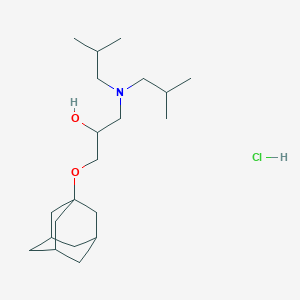
![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2636623.png)
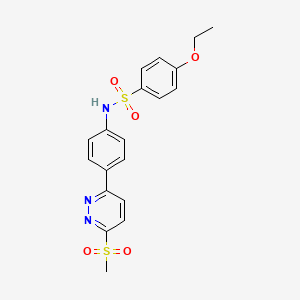
![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2636626.png)

![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)
